molecular formula C9H4BrNO4 B13704104 8-bromo-6-nitro-2H-chromen-2-one

8-bromo-6-nitro-2H-chromen-2-one

Katalognummer: B13704104
Molekulargewicht: 270.04 g/mol
InChI-Schlüssel: YUQXMVVOXVOUPC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

8-Bromo-6-nitro-2H-chromen-2-one is a derivative of chromen-2-one, a compound known for its diverse pharmacological and biological activities. This compound is characterized by the presence of bromine and nitro groups at the 8th and 6th positions, respectively, on the chromen-2-one scaffold. The unique structure of this compound makes it a valuable compound in various fields of scientific research, including chemistry, biology, and medicine.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 8-bromo-6-nitro-2H-chromen-2-one typically involves the bromination and nitration of chromen-2-one derivatives. One common method is the bromination of 6-nitro-2H-chromen-2-one using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or chloroform. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. Additionally, the purification process may involve recrystallization or chromatography techniques to obtain high-purity this compound .

Analyse Chemischer Reaktionen

Types of Reactions: 8-Bromo-6-nitro-2H-chromen-2-one undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or sodium dithionite.

    Oxidation Reactions: The compound can undergo oxidation reactions to form various oxidized derivatives.

Common Reagents and Conditions:

Major Products Formed:

Wissenschaftliche Forschungsanwendungen

8-Bromo-6-nitro-2H-chromen-2-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of various heterocyclic compounds and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Wirkmechanismus

The mechanism of action of 8-bromo-6-nitro-2H-chromen-2-one is primarily related to its ability to interact with various molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects. Additionally, the bromine atom can participate in halogen bonding interactions with biological targets, enhancing the compound’s binding affinity and specificity .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: 8-Bromo-6-nitro-2H-chromen-2-one is unique due to the presence of both bromine and nitro groups, which confer distinct chemical reactivity and biological activity.

Eigenschaften

Molekularformel

C9H4BrNO4

Molekulargewicht

270.04 g/mol

IUPAC-Name

8-bromo-6-nitrochromen-2-one

InChI

InChI=1S/C9H4BrNO4/c10-7-4-6(11(13)14)3-5-1-2-8(12)15-9(5)7/h1-4H

InChI-Schlüssel

YUQXMVVOXVOUPC-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=O)OC2=C(C=C(C=C21)[N+](=O)[O-])Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.